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Compound of Interest

Compound Name: Lsd1-IN-19

Cat. No.: B12409195

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical LSD1 inhibitor, Lsd1-IN-19,
alongside several LSD1 inhibitors that have advanced into clinical trials. The objective is to
offer a clear, data-driven comparison to inform research and development decisions in the field
of epigenetic cancer therapy.

Introduction to LSD1 Inhibition

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent
monoamine oxidase that plays a critical role in transcriptional regulation through the
demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its overexpression is
implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic
intervention. LSD1 inhibitors have shown promise in preclinical models and are being actively
investigated in clinical trials for both hematological malignancies and solid tumors.

Lsd1-IN-19: A Preclinical Candidate

Lsd1-IN-19 (also known as compound 29) is a potent, selective, and non-covalent inhibitor of
LSD1. Currently, there is no publicly available information indicating that Lsd1-IN-19 has
entered clinical trials. Its development status appears to be preclinical.

Preclinical Data Comparison
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The following tables summarize the available preclinical data for Lsd1-IN-19 and a selection of
LSD1 inhibitors that have reached clinical development. This allows for a direct comparison of
their biochemical potency and cellular activity.

Table 1: Biochemical Potency of LSD1 Inhibitors

Compound  Type Target Ki (uM) KD (uM) IC50 (nM)
Lsd1-IN-19 Non-covalent  LSD1 0.108 0.068 -
ORY-1001 _

Irreversible LSD1 - - 18[1]
(ladademstat)
GSK- ,

Irreversible LSD1 - - 24[1]
2879552
IMG-7289
(Bomedemst Irreversible LSD1 - - 56.8[1]

at)

INCB059872 Irreversible LSD1 - - .

CC-90011

(Pulrodemsta  Reversible LSD1 - - -

t)

ORY-2001 _ 101 (LSD1)
] Irreversible LSD1/MAO-B - -

(Vafidemstat) [2]

Note: "-" indicates data not readily available in the searched sources.

Table 2: Cellular Activity of LSD1 Inhibitors
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Compound Cell Line Assay IC50 / EC50 (uM)
Lsd1-IN-19 THP-1 (Leukemia) Antiproliferative (72h) 0.17
MDA-MB-231 (Breast o )
Antiproliferative (72h) 0.40
Cancer)
ORY-1001 ] Proliferation/Colony
MV(4;11) (Leukemia) <0.02

(ladademstat)

Formation

GSK-2879552 SCLC Cell Lines Proliferation
INCB059872 SCLC Cell Lines Proliferation 0.047 - 0.377[3]
ORY-2001

) THP-1 (Leukemia)
(Vafidemstat)

Differentiation

0.021[2]

Note: "-" indicates data not readily available in the searched sources.

Signaling Pathways Modulated by LSD1 Inhibition

LSD1 plays a crucial role in regulating various signaling pathways that are often dysregulated

in cancer. Inhibition of LSD1 can impact these pathways, leading to anti-tumor effects.
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Caption: LSD1 inhibition impacts multiple oncogenic signaling pathways.

Experimental Protocols

Detailed experimental protocols for Lsd1-IN-19 from its primary publication were not
accessible. However, a general and widely used method for assessing the biochemical potency
of LSD1 inhibitors is the peroxidase-coupled assay.

Representative Experimental Protocol: LSD1
Peroxidase-Coupled Assay
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Objective: To determine the in vitro inhibitory activity of a compound against LSD1.

Principle: The demethylation of a substrate by LSD1 produces hydrogen peroxide (H202). In
the presence of horseradish peroxidase (HRP), H20:2 reacts with a chromogenic substrate
(e.g., Amplex Red) to produce a fluorescent or colored product, which can be quantified.

Materials:

e Recombinant human LSD1 enzyme

o Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

o Horseradish peroxidase (HRP)

e Amplex Red reagent

o Assay buffer (e.g., 50 mM Tris-HCI, pH 7.5)

e Test compound (e.g., Lsd1-IN-19)

o 384-well microplate

o Plate reader capable of fluorescence or absorbance detection

Procedure:

Prepare serial dilutions of the test compound in assay buffer.
e In a 384-well plate, add the test compound dilutions.
e Add a solution containing LSD1 enzyme and HRP to each well.

¢ Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the
compound to bind to the enzyme.

« Initiate the enzymatic reaction by adding a solution containing the H3K4me2 peptide
substrate and Amplex Red.
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o Immediately begin kinetic reading of the fluorescence (e.g., excitation 530-560 nm, emission
590 nm) or absorbance at regular intervals for a defined period (e.g., 30-60 minutes).

e The rate of reaction is determined from the linear phase of the kinetic curve.

o Calculate the percent inhibition for each compound concentration relative to a no-compound
control.

» Determine the IC50 value by fitting the dose-response data to a suitable equation (e.qg., four-
parameter logistic model).
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Caption: Workflow for a typical LSD1 peroxidase-coupled assay.
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Conclusion

Lsd1-IN-19 demonstrates potent and selective preclinical activity against LSD1. While it
currently lacks clinical trial data, its biochemical and cellular potency are comparable to several
LSD1 inhibitors that have advanced to clinical investigation. Specifically, its non-covalent
binding mechanism may offer a different pharmacological profile compared to the numerous
irreversible inhibitors in development. Further preclinical studies, including in vivo efficacy and
safety assessments, would be necessary to determine its potential for clinical translation. This
guide provides a foundational comparison to aid researchers in contextualizing the preclinical
data of Lsd1-IN-19 within the broader landscape of LSD1 inhibitor development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. LSD1 inhibitors for cancer treatment. Focus on multi-target agents and compounds in
clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

2. caymanchem.com [caymanchem.com]

3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Comparative Guide to LSD1 Inhibitors: Lsd1-IN-19 in
Preclinical Context]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12409195#Isd1-in-19-clinical-trial-information-and-
preclinical-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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